molecular formula C12H9ClF3N5 B10889419 3-chloro-5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

3-chloro-5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B10889419
M. Wt: 315.68 g/mol
InChI Key: FFHXDSYQQGUIIW-UHFFFAOYSA-N
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Description

3-chloro-5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting 1,3-diketones with hydrazines under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Cyclization to form the pyrazolo[1,5-a]pyrimidine core: This can be done by reacting the intermediate with appropriate reagents under cyclization conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. Continuous flow processes and the use of recyclable catalysts and reagents are common strategies to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

3-chloro-5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can undergo various types of chemical reactions, including:

    Substitution reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Cycloaddition reactions: The pyrazolo[1,5-a]pyrimidine core can participate in cycloaddition reactions to form larger ring systems.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles like sodium methoxide, ammonia, or thiourea. Conditions typically involve heating in a suitable solvent.

    Oxidation reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Cycloaddition reactions: These reactions often require the use of dienophiles or dipolarophiles under thermal or photochemical conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrazolo[1,5-a]pyrimidine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

3-chloro-5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications, including:

    Medicinal chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological research: It can be used as a probe to study biological pathways and mechanisms, especially those involving pyrazolo[1,5-a]pyrimidine derivatives.

    Materials science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.

    Chemical synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for organic chemists.

Mechanism of Action

The mechanism of action of 3-chloro-5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes involved in cellular signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the same core structure and can have similar chemical properties and applications.

    Trifluoromethylated heterocycles: Compounds with trifluoromethyl groups often exhibit unique electronic properties and can be used in similar applications.

    Chlorinated heterocycles: These compounds can undergo similar substitution reactions and have comparable reactivity.

Uniqueness

3-chloro-5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is unique due to the combination of its structural features, including the pyrazolo[1,5-a]pyrimidine core, the trifluoromethyl group, and the chlorine atom

Properties

Molecular Formula

C12H9ClF3N5

Molecular Weight

315.68 g/mol

IUPAC Name

3-chloro-5-(1,5-dimethylpyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C12H9ClF3N5/c1-6-7(4-17-20(6)2)9-3-10(12(14,15)16)21-11(19-9)8(13)5-18-21/h3-5H,1-2H3

InChI Key

FFHXDSYQQGUIIW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)Cl

Origin of Product

United States

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